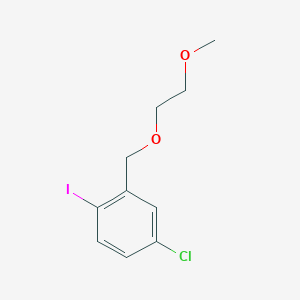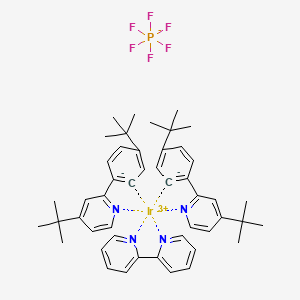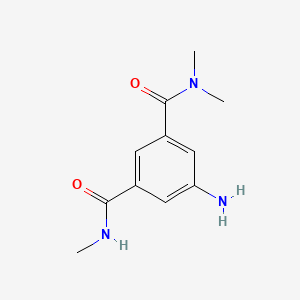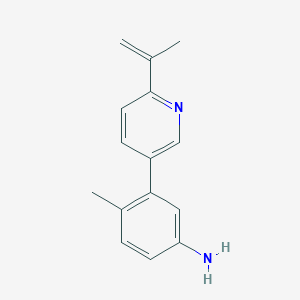
4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline is a complex organic compound that features a pyridine ring substituted with a prop-1-en-2-yl group and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline typically involves multi-step organic reactionsThe final step involves the attachment of the aniline moiety under controlled conditions to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: Shares a similar pyridine structure but with different substituents.
3-(2-(dimethylamino)pyrimidin-4-yl)benzoic acid hydrochloride: Another pyridine derivative with distinct functional groups.
Uniqueness
4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H16N2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline |
InChI |
InChI=1S/C15H16N2/c1-10(2)15-7-5-12(9-17-15)14-8-13(16)6-4-11(14)3/h4-9H,1,16H2,2-3H3 |
Clé InChI |
CVUBYPLQMGZGJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13898831.png)
![ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate](/img/structure/B13898847.png)


![Tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13898861.png)

![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate](/img/structure/B13898873.png)
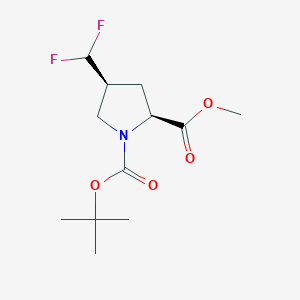

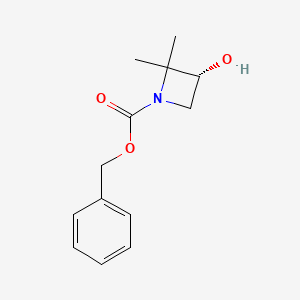
![tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate](/img/structure/B13898890.png)
